Cas no 60705-62-6 (4-tert-Butylcalix4arene)

4-tert-Butylcalix[4]arene is a macrocyclic compound belonging to the calixarene family, characterized by a cup-shaped molecular structure with four phenolic units bridged by methylene groups. The tert-butyl substituents enhance solubility in organic solvents while maintaining the compound's rigid conformational stability. This derivative is widely utilized in supramolecular chemistry due to its ability to form host-guest complexes with various ions and neutral molecules. Its well-defined cavity and tunable functionalization make it valuable for applications in molecular recognition, catalysis, and sensor development. The compound's high purity and structural predictability further contribute to its reliability in research and industrial processes.
4-tert-Butylcalix4arene structure
4-tert-Butylcalix4arene structure
商品名:4-tert-Butylcalix4arene
CAS番号:60705-62-6
MF:C44H56O4
メガワット:648.9131
MDL:MFCD00066280
CID:57588
PubChem ID:335377

4-tert-Butylcalix4arene 化学的及び物理的性質

名前と識別子

    • 4-tert-Butylcalix[4]arene
    • 4-t-Butylcalix[4]arene
    • Tetra-tert-butyl(tetrahydroxy)calix[4]arene
    • Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol,5,11,17,23-tetra-tert-butyl- (6CI,7CI)
    • 4-tert-Butylcalix[4]arene-25,26,27,28-tetrol
    • 5,11,17,23-Tetra-4-tert-butyl-25,26,27,28-tetrahydroxycalix[4]arene
    • 5,11,17,23-Tetra-p-tert-butyl-25,26,27,28-tetrahydroxycalix(4)arene
    • 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrahydroxycalix[4]arene
    • 5,11,17,23-Tetra-tert-butylcalix[4]arene
    • Formaldehyde-p-tert-butylphenylcyclic tetramer
    • NSC 344251
    • Tetra-p-tert-butyltetracalix[4]arene
    • Tetra-tert-butylcalix[4]arene
    • p-tert-Butylcalix[4]arene
    • p-tert-Butylcalix[4]arene-25,26,27,28-tetrol
    • p-tert-Butylcalix[4]arenetetrol
    • tert-Butylcalix[4]arene
    • NSC344251
    • 5,11,17,23-tetra-tert-butylpentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
    • Ethyl 2-{[5,11,17,23-tetra(tert-butyl)-26,27,28-tris(2-ethoxy-2-oxyethoxy)pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,
    • AKOS000278329
    • tetratert-butyl[?]tetrol
    • B1809
    • 5,11,17,23-tetratert-butylpentacyclo[19.3.1.1^{3,7.1^{9,13.1^{15,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
    • 4-tert-Butylcalix[4]arene, 95%
    • 5,11,17,23-Tetra-t-butyl-25,26,27,28-tetrahydroxycalix-4-arene stereoisomer
    • 5,11,17,23-Tetra-t-butyl-25,26,27,28-tetrahydroxycalix-4-arene
    • 5,11,17,23-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
    • 60705-62-6
    • CHEMBL4638477
    • F11811
    • 121702-02-1
    • NSC-344251
    • Z275313776
    • MFCD00066280
    • BCP20510
    • 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
    • NVKLTRSBZLYZHK-UHFFFAOYSA-N
    • 5,11,17,23-tetra-tert-butylpentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
    • SY005562
    • cone-15,35,55,75-Tetra-tert-butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol,stereoisomer
    • CS-M1853
    • A926887
    • TBC4@130Degrees
    • SCHEMBL9910710
    • A868906
    • AS-19166
    • J-700381
    • DTXSID70209528
    • FT-0619502
    • Q-101992
    • 5,11,17,23-Tetratert-butylpentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
    • EN300-18464608
    • F1170-0179
    • 15,35,55,75-tetra-tert-Butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol
    • Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol, 5,11,17,23-tetrakis(1,1-dimethylethyl)
    • 157432-87-6
    • NS00034433
    • 5,11,17,23-TETRA-TERT-BUTYLPENTACYCLO[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]OCTACOSA-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-DODECAENE-25,26,27,28-TETROL
    • DB-072837
    • 4-tert-Butylcalix4arene
    • MDL: MFCD00066280
    • インチ: 1S/C44H56O4/c1-41(2,3)33-17-25-13-27-19-34(42(4,5)6)21-29(38(27)46)15-31-23-36(44(10,11)12)24-32(40(31)48)16-30-22-35(43(7,8)9)20-28(39(30)47)14-26(18-33)37(25)45/h17-24,45-48H,13-16H2,1-12H3
    • InChIKey: NVKLTRSBZLYZHK-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1=C2C([H])=C(C([H])=C1C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1=C(C(=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C2([H])[H])O[H])O[H])O[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 2033965

計算された属性

  • せいみつぶんしりょう: 648.41786g/mol
  • ひょうめんでんか: 0
  • XLogP3: 13
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 648.41786g/mol
  • 単一同位体質量: 648.41786g/mol
  • 水素結合トポロジー分子極性表面積: 80.9Ų
  • 重原子数: 48
  • 複雑さ: 840
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: けっしょうふんまつ
  • 密度みつど: 0.9543 (rough estimate)
  • ゆうかいてん: ≥300 °C (lit.)
  • ふってん: 683.1℃ at 760 mmHg
  • フラッシュポイント: 252.6℃
  • 屈折率: 1.6400 (estimate)
  • すいようせい: Soluble in chloroform, benzene, toluene. Insoluble in water.
  • PSA: 80.92000
  • LogP: 10.37560
  • じょうきあつ: 0.0±2.2 mmHg at 25°C

4-tert-Butylcalix4arene セキュリティ情報

4-tert-Butylcalix4arene 税関データ

  • 税関コード:29072990

4-tert-Butylcalix4arene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024225-1g
4-tert-Butylcalix4arene
60705-62-6 98%
1g
¥138 2024-05-22
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21515-25g
4-tert-Butylcalix[4]arene, 99%
60705-62-6 99%
25g
¥4633.00 2023-03-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1037431-250mg
4-tert-Butylcalix[4]arene
60705-62-6 98%
250mg
¥63.00 2024-05-07
Enamine
EN300-18464608-0.25g
5,11,17,23-tetra-tert-butylpentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol
60705-62-6 95.0%
0.25g
$19.0 2025-02-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1809-25G
4-tert-Butylcalix[4]arene
60705-62-6 >98.0%(HPLC)
25g
¥2200.00 2024-04-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139065-25g
4-tert-Butylcalix4arene
60705-62-6 ≥98.0%(HPLC)
25g
¥939.90 2023-08-31
eNovation Chemicals LLC
D627629-25g
4-Tert-Butylcalix[4]Arene
60705-62-6 97%
25g
$180 2024-05-23
Chemenu
CM186533-100g
4-tert-Butylcalix[4]arene
60705-62-6 95+%
100g
$604 2021-06-16
BAI LING WEI Technology Co., Ltd.
356860-5G
4-tert-Butylcalix[4]arene, 99%
60705-62-6 99%
5G
¥ 751 2022-04-26
BAI LING WEI Technology Co., Ltd.
905086-5G
4-tert-Butylcalix[4]arene, 98%
60705-62-6 98%
5G
¥ 751 2022-04-26

4-tert-Butylcalix4arene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesium triflate Solvents: Dichloromethane ;  30 min, 120 °C
リファレンス
Do Commercially Available Metal Salts Mediate Calixarene Formation via Hydrogen-Bonded Dimers?
Bew, Sean P.; et al, Journal of Organic Chemistry, 2011, 76(17), 7076-7083

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → 120 °C; 1 h, 200 °C; 1 h, 200 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
リファレンス
A more benign approach to the synthesis of calixarenes
Makha, Mohamed; et al, Green Chemistry, 2004, 6(3), 158-160

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Ferrocenium tetrafluoroborate Solvents: Dichloromethane ;  60 min, 120 °C
リファレンス
Synthesis and reactions of calixarenes using microwave irradiation
Bew, Sean P.; et al, Polymer Preprints (American Chemical Society, 2008, 49(2), 957-958

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  15 °C; 30 min, 15 °C
1.2 Solvents: Dichloromethane ;  4 h, 15 °C; 16 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
An expedient one-pot synthesis of para-tert-butylcalix[8]- and [9]arene
Bew, Sean P.; et al, Chemical Communications (Cambridge, 2007, (9), 975-977

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Ferrocenium tetrafluoroborate Solvents: 1,3,5-Trioxane ;  30 min, 120 °C
リファレンス
Synthesis and reactions of calixarenes using microwave irradiation
Bew, Sean P.; et al, Polymer Preprints (American Chemical Society, 2008, 49(2), 957-958

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetralin
リファレンス
Improved synthesis of 5,11,17,23,29-penta-t-butylcalix[5]arene-31,32,33,34,35-pentol and immobilization of the conformation by O-alkylation
Iwamoto, Koji; et al, Bulletin of the Chemical Society of Japan, 1994, 67(5), 1499-502

4-tert-Butylcalix4arene Raw materials

4-tert-Butylcalix4arene Preparation Products

4-tert-Butylcalix4arene 関連文献

4-tert-Butylcalix4areneに関する追加情報

4-tert-Butylcalix[4]arene (CAS No. 60705-62-6): A Versatile Macrocycle in Supramolecular Chemistry

4-tert-Butylcalix[4]arene (CAS No. 60705-62-6) is a prominent member of the calixarene family, a class of macrocyclic compounds that have garnered significant attention in the field of supramolecular chemistry. These macrocycles are characterized by their unique bowl-shaped structure, which can be tailored to bind various guest molecules with high selectivity and affinity. The 4-tert-Butylcalix[4]arene variant, in particular, has been extensively studied for its exceptional binding properties and potential applications in drug delivery, sensing, and catalysis.

The 4-tert-Butylcalix[4]arene molecule is composed of four phenolic units connected by methylene bridges, forming a rigid and conformationally flexible macrocycle. The tert-butyl groups attached to the phenolic units provide steric hindrance, which influences the conformational stability and binding selectivity of the calixarene. This structural feature makes 4-tert-Butylcalix[4]arene an ideal candidate for designing supramolecular systems with specific recognition capabilities.

Recent advancements in the synthesis and application of 4-tert-Butylcalix[4]arene have highlighted its versatility and potential in various scientific domains. For instance, a study published in the Journal of the American Chemical Society (JACS) demonstrated the use of 4-tert-Butylcalix[4]arene as a host molecule for selective recognition of metal ions. The researchers found that 4-tert-Butylcalix[4]arene could effectively bind to specific metal ions such as Cu2+ and Zn2+, making it a valuable tool for environmental monitoring and remediation.

In the realm of drug delivery, 4-tert-Butylcalix[4]arene has shown promise as a carrier for targeted drug release. A research group at the University of California, Berkeley, reported that 4-tert-Butylcalix[4]arene could encapsulate hydrophobic drugs and release them in a controlled manner upon exposure to specific stimuli. This property is particularly useful for enhancing the therapeutic efficacy and reducing the side effects of drugs used in cancer treatment.

The sensing capabilities of 4-tert-Butylcalix[4]arene have also been explored extensively. A study published in Angewandte Chemie International Edition demonstrated that 4-tert-Butylcalix[4]arene could be used to develop highly sensitive and selective sensors for detecting small organic molecules. The researchers designed a fluorescent sensor based on 4-tert-Butylcalix[4]arene, which exhibited significant changes in fluorescence intensity upon binding to target analytes such as amino acids and sugars.

In addition to its applications in sensing and drug delivery, 4-tert-Butylcalix[4]arene has been investigated for its catalytic properties. A team at the Max Planck Institute for Coal Research reported that 4-tert-Butylcalix[4]arene could serve as an efficient catalyst for various organic reactions, including Diels-Alder reactions and Michael additions. The unique structural features of 4-tert-Butylcalix[4]arene allow it to stabilize transition states and intermediates, thereby enhancing reaction rates and selectivities.

The synthesis of 4-tert-Butylcalix[4]arene typically involves multistep procedures, starting from tert-butylphenol or related phenolic compounds. Recent developments in synthetic methods have focused on improving yield and purity while reducing environmental impact. For example, a green chemistry approach using microwave-assisted synthesis has been shown to significantly reduce reaction times and improve product quality.

The future prospects for 4-tert-Butylcalix[4]arene are promising, with ongoing research aimed at expanding its applications in materials science, nanotechnology, and biotechnology. The ability to functionalize 4-tert-Butylcalix[4]arene with various substituents opens up new possibilities for designing advanced supramolecular systems with tailored properties.

In conclusion, 4-tert-Butylcalix[4]arene (CAS No. 60705-62-6) is a versatile macrocycle with a wide range of applications in supramolecular chemistry. Its unique structural features make it an excellent candidate for developing novel materials and systems with high selectivity and functionality. As research continues to advance, the potential uses of 4-tert-Butylcalix[4]arene are expected to expand further, contributing significantly to various scientific fields.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:60705-62-6)4-tert-Butylcalix4arene
A868906
清らかである:99%
はかる:100g
価格 ($):453.0